盐酸 4-(三氟甲基)苯甲酰亚胺甲酯

描述

The compound "Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various benzimidazole derivatives and related compounds, which can provide insights into the chemical behavior and properties of similar compounds. Benzimidazole derivatives are of significant interest due to their diverse biological activities and applications in material science .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves cyclization reactions and the use of different starting materials such as o-phenylenediamine, carboxylic acids, and various ketones . For instance, the synthesis of 2-(Trifluoromethyl)pyrimido[1,2-a]benzimidazoles involves the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole . Similarly, the synthesis of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles is achieved through cyclocondensation between 2-guanidinobenzimidazole and heteroaromatic aldehydes .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized using spectroscopic methods such as NMR, IR, and UV/Vis spectroscopy, as well as X-ray crystallography . For example, the crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole was determined by X-ray crystallography, revealing intermolecular hydrogen bonds . These structural analyses are crucial for understanding the conformation and reactivity of the compounds.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, including cyclocondensation and regiospecific cyclization . The reactivity of these compounds is influenced by the presence of substituents such as the trifluoromethyl group, which can affect the electron density and stability of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, thermal stability, and moisture absorption, are important for their practical applications . For instance, soluble fluoro-polyimides derived from benzimidazole-containing diamines exhibit excellent thermal stability and low moisture absorption, making them suitable for high-performance materials . The presence of trifluoromethyl groups can also enhance the hydrophobicity and chemical resistance of these compounds .

科学研究应用

DNA 相互作用和荧光染色

盐酸 4-(三氟甲基)苯甲酰亚胺甲酯及其类似物(如 Hoechst 33258)以其与双链 B-DNA 小沟的强结合力而闻名,对富含 AT 的序列具有特异性。这些化合物用于细胞生物学的荧光 DNA 染色,能够分析染色体、细胞核 DNA 含量和其他细胞成分。它们的应用延伸到防辐射和拓扑异构酶抑制,使其成为分子生物学和遗传学研究中的宝贵工具 (Issar 和 Kakkar,2013 年)。

抗真菌和驱虫特性

苯并咪唑衍生物(包括盐酸 4-(三氟甲基)苯甲酰亚胺甲酯)通过与微管蛋白分子结合,充当微管装配的特异性抑制剂。这种机制强调了它们在农业中作为杀菌剂和兽医学中作为驱虫药的用途。对这些化合物的全面研究极大地促进了真菌细胞生物学和分子遗传学的发展,提供了对微管结构和功能的见解 (Davidse,1986 年)。

环境研究

研究盐酸 4-(三氟甲基)苯甲酰亚胺甲酯和相关化合物的降解产物和环境归宿对于了解它们对环境的影响至关重要。例如,对相关化合物尼替西农 (NTBC) 的研究揭示了其在各种条件下的稳定性,并鉴定了主要的降解产物,提供了对这些物质的环境行为和潜在风险的见解 (Barchańska 等人,2019 年)。

材料科学应用

木聚糖的化学改性以生产新的生物聚合物醚和酯证明了盐酸 4-(三氟甲基)苯甲酰亚胺甲酯在材料科学中的多功能性。这些改性产生了具有特定性质的材料,可用于药物输送应用和抗菌剂,展示了该化合物在开发具有增强功能的新型材料中的潜力 (Petzold-Welcke 等人,2014 年)。

安全和危害

未来方向

Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride is used in scientific research. The development of new methodologies for efficient and selective introduction of trifluoromethyl groups into diverse skeletons has become an active and hot topic in synthetic chemistry . It is expected that many novel applications of trifluoromethyl will be discovered in the future .

属性

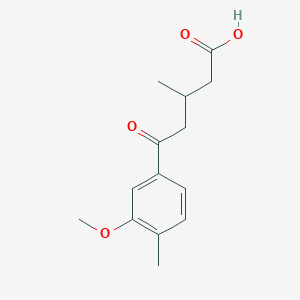

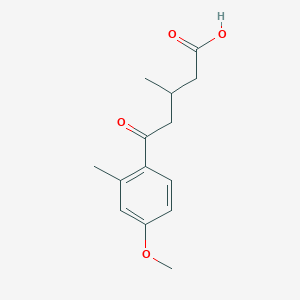

IUPAC Name |

methyl 4-(trifluoromethyl)benzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO.ClH/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12;/h2-5,13H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMDBNFHHBYKBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=C(C=C1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

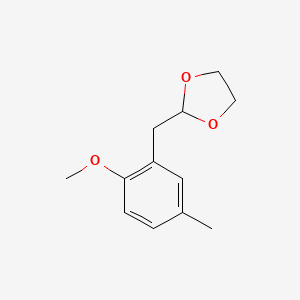

![Methyl 2-[1-(bromomethyl)cyclopropyl]acetate](/img/structure/B3022312.png)